Ubrogepant

描述

乌布罗地潘是一种小分子降钙素基因相关肽受体拮抗剂。 它主要用于成人偏头痛(有或无先兆)的急性治疗 . 乌布罗地潘是其类别中第一个获批用于此目的的药物 .

生化分析

Biochemical Properties

Ubrogepant functions by antagonizing the CGRP receptor, a key player in migraine pathophysiology . It competes with CGRP for binding to its receptor, thereby inhibiting the downstream effects of CGRP signaling . This interaction prevents the amplification and perpetuation of migraine headache pain . This compound interacts with the CGRP receptor, a G-protein-coupled receptor, and inhibits its activity, which is crucial for its therapeutic effects .

Cellular Effects

This compound exerts its effects on various cell types involved in migraine pathogenesis, particularly neurons and vascular cells . By blocking CGRP receptors, this compound reduces the vasodilation and inflammation associated with migraine attacks . This inhibition of CGRP signaling also impacts cell signaling pathways, reducing the release of pro-inflammatory cytokines and other mediators involved in migraine . Additionally, this compound influences gene expression related to inflammatory responses and pain perception .

Molecular Mechanism

At the molecular level, this compound binds to the CGRP receptor with high affinity, preventing CGRP from activating the receptor . This binding inhibits the receptor’s ability to trigger downstream signaling pathways that lead to migraine symptoms . This compound’s mechanism involves competitive inhibition, where it effectively blocks CGRP from exerting its effects on the receptor . This inhibition reduces the activation of adenylate cyclase and subsequent cyclic AMP (cAMP) production, which are critical steps in CGRP-mediated signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time . Studies have shown that its effects on CGRP receptor inhibition are sustained, leading to prolonged relief from migraine symptoms . This compound’s stability in various formulations ensures consistent therapeutic outcomes . Long-term studies have indicated that this compound does not degrade significantly over time, maintaining its effectiveness in both in vitro and in vivo models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Lower doses effectively inhibit CGRP receptor activity, providing relief from migraine symptoms without significant adverse effects . Higher doses may lead to increased efficacy but also a higher risk of adverse effects . Studies in rhesus monkeys have shown a dose-dependent inhibition of CGRP-mediated responses, indicating a predictable pharmacokinetic-pharmacodynamic relationship .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 . The major metabolic pathways involve oxidation and glucuronidation, leading to the formation of inactive metabolites . This compound is eliminated mainly via the biliary/fecal route, with a minor portion excreted through the renal route . The involvement of CYP3A4 in its metabolism suggests potential interactions with other drugs metabolized by the same enzyme .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high affinity for the CGRP receptor, allowing it to effectively reach and bind to its target sites . This compound’s distribution is influenced by its lipophilicity, enabling it to cross cell membranes and reach intracellular targets . Its transport and distribution are critical for its therapeutic efficacy in treating migraines .

Subcellular Localization

This compound’s subcellular localization is primarily at the CGRP receptors on the cell surface . It does not require specific targeting signals or post-translational modifications for its activity . By binding to the CGRP receptors on the cell membrane, this compound effectively inhibits CGRP-mediated signaling pathways . This localization is essential for its role in preventing migraine symptoms .

准备方法

乌布罗地潘通过一系列涉及各种试剂和条件的化学反应合成。 该过程包括使用乙腈和水等溶剂,并涉及真空干燥等步骤 .

化学反应分析

乌布罗地潘经历各种化学反应,包括:

氧化和还原: 这些反应对于修饰分子内的官能团至关重要。

取代反应: 常用的试剂包括卤素和其他亲核试剂。

科学研究应用

乌布罗地潘有几个科学研究应用:

化学: 它用作模型化合物来研究降钙素基因相关肽受体拮抗剂。

生物学: 研究重点在于其与偏头痛病理生理学中涉及的生物学途径的相互作用。

相似化合物的比较

属性

IUPAC Name |

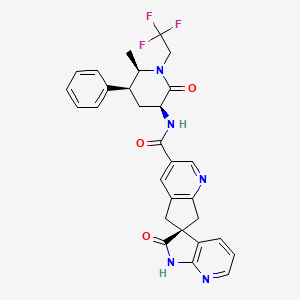

(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOOFTLHJSMHLN-ZQHRPCGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160178 | |

| Record name | Ubrogepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Ubrogepant is a potent antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |

| Record name | Ubrogepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1374248-77-7 | |

| Record name | Ubrogepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374248-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubrogepant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubrogepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ubrogepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBROGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD0O8X2QJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。